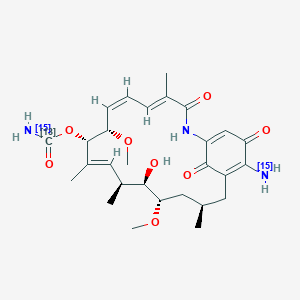
17-Amino Geldanamycin-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Amino Geldanamycin-13C,15N2 is a labeled analogue of 17-Amino Geldanamycin, which is an active metabolite of 17-(Allylamino)geldanamycin (17AAG). This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a benzoquinone ansamycin antibiotic that interacts with the heat shock protein 90 (Hsp90), a chaperone protein involved in the stabilization and activation of many proteins required for tumor growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-Amino Geldanamycin-13C,15N2 involves the incorporation of isotopic labels into the geldanamycin structure. The labeled compound is synthesized by introducing 13C and 15N isotopes into the geldanamycin molecule through a series of chemical reactions. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including the use of labeled precursors and specific catalysts .
Industrial Production Methods
it is likely that the production involves large-scale synthesis using similar methods as those used in laboratory settings, with additional steps for purification and quality control to ensure the isotopic purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
17-Amino Geldanamycin-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., chloroform, methanol), and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of geldanamycin, such as hydroquinone derivatives, substituted amino derivatives, and other modified forms that retain the core structure of the original compound .
Wissenschaftliche Forschungsanwendungen
17-Amino Geldanamycin-13C,15N2 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying metabolic pathways and reaction mechanisms.
Biology: Employed in studies of protein interactions, particularly with Hsp90, to understand its role in cellular processes and disease states.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit Hsp90 and disrupt the function of proteins involved in tumor growth.
Industry: Utilized in the development of new pharmaceuticals and as a tool for drug discovery and development.
Wirkmechanismus
The mechanism of action of 17-Amino Geldanamycin-13C,15N2 involves its interaction with the Hsp90 chaperone protein. By binding to the ATP/ADP switch domain of Hsp90, the compound inhibits the chaperone’s function, leading to the destabilization and degradation of client proteins that are essential for tumor growth and survival. This disruption of protein homeostasis ultimately results in the inhibition of cancer cell proliferation and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 17-Amino-17-demethoxygeldanamycin
- 17-Allylamino-17-demethoxygeldanamycin
- 17-(2-Dimethylamino)ethylamino-17-demethoxygeldanamycin
Uniqueness
17-Amino Geldanamycin-13C,15N2 is unique due to its isotopic labeling, which allows for detailed studies of its metabolic pathways and interactions within biological systems. This labeling provides a distinct advantage in research settings, enabling precise tracking and analysis of the compound’s behavior compared to its unlabeled counterparts .
Eigenschaften
Molekularformel |
C28H39N3O8 |
|---|---|
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(15N)azanyl-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)/b9-7-,15-8+,17-12+/t14-,16+,21+,22+,24-,26+/m1/s1/i28+1,29+1,30+1 |
InChI-Schlüssel |
XYFFWTYOFPSZRM-UXWYIWPKSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)[15NH2])/C)OC)O[13C](=O)[15NH2])\C)C)O)OC |
Kanonische SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
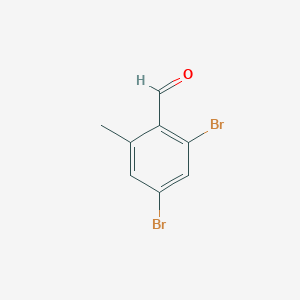
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)
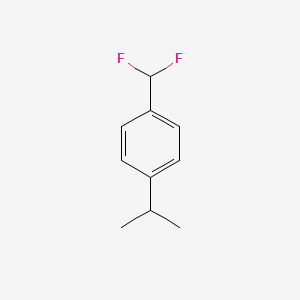
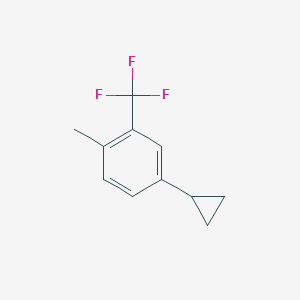
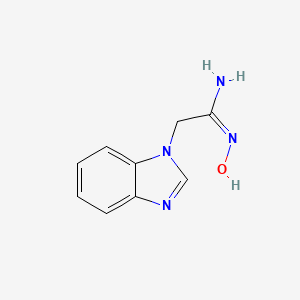
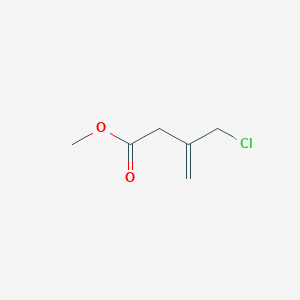
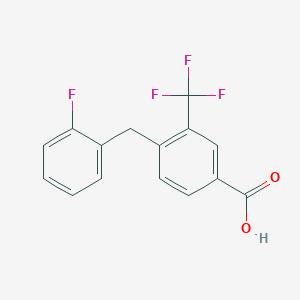

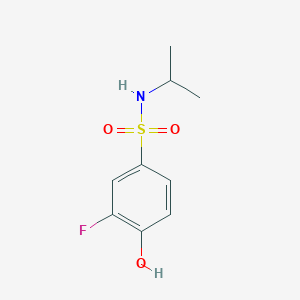


![4-Amino-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidine](/img/structure/B13720947.png)
